6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N. It is a derivative of tetrahydroisoquinoline, featuring chlorine atoms at the 6th and 7th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of tetrahydroisoquinoline. One common method is the reaction of tetrahydroisoquinoline with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can produce partially reduced derivatives, such as dihydroisoquinolines.
Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes and its role as a precursor for bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Isoquinoline: The parent compound from which 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is derived.
Dichloroisoquinoline: Other isoquinoline derivatives with chlorine atoms at different positions.
Tetrahydroisoquinoline: The reduced form of isoquinoline.
Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
6,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHQPZDSGKULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503772 | |
Record name | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75416-52-3 | |
Record name | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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